N-[2-Aminoethyl] Pomalidomide TFA Salt is a derivative of pomalidomide, a compound known for its immunomodulatory and antineoplastic properties. This specific salt form is characterized by the presence of a trifluoroacetate group, which can influence its solubility and reactivity. Pomalidomide itself is utilized primarily in the treatment of multiple myeloma and other malignancies, acting as a cereblon E3 ubiquitin ligase modulator that promotes the degradation of specific target proteins.
N-[2-Aminoethyl] Pomalidomide TFA Salt is synthesized as part of ongoing research into targeted protein degradation therapies. It falls under the classification of small molecules with potential therapeutic applications in oncology. The compound's unique structure allows it to interact with cellular pathways involved in cancer progression, making it a subject of interest in drug development.
The synthesis of N-[2-Aminoethyl] Pomalidomide TFA Salt typically involves several key steps:
This process allows for high-throughput synthesis, which is essential for drug discovery efforts focused on targeted protein degradation.
The molecular formula for N-[2-Aminoethyl] Pomalidomide TFA Salt is with a molecular weight of approximately 254 g/mol. The structure includes:
The structural representation can be visualized through molecular modeling software, which provides insights into the spatial arrangement of atoms and potential interaction sites.
N-[2-Aminoethyl] Pomalidomide TFA Salt participates in several chemical reactions relevant to its function:
These reactions are critical for understanding how N-[2-Aminoethyl] Pomalidomide TFA Salt exerts its biological effects.
The mechanism of action for N-[2-Aminoethyl] Pomalidomide TFA Salt involves:
This mechanism highlights the potential of N-[2-Aminoethyl] Pomalidomide TFA Salt as a targeted therapeutic agent in oncology.
N-[2-Aminoethyl] Pomalidomide TFA Salt exhibits several notable physical and chemical properties:
Understanding these properties is essential for optimizing formulation strategies in drug development.
N-[2-Aminoethyl] Pomalidomide TFA Salt has several potential applications in scientific research:
N-[2-Aminoethyl] Pomalidomide TFA Salt (chemical formula: C₁₇H₁₇F₃N₄O₆; CAS: 1957235-67-4) is a pomalidomide derivative featuring a 2-aminoethylamine chain attached to the parent scaffold’s 4-aminoglutarimide ring. This modification introduces a protonatable primary amine at physiological pH, enhancing water interactions. The compound retains pomalidomide’s chiral center at the glutarimide ring, which adopts an S-configuration critical for cereblon (CRBN) binding [3] [6]. Its molecular weight is 316.31 g/mol, and it typically presents as a light orange to yellow solid [6]. The TFA salt formation stabilizes the amine group via ionic bonding, influencing crystallinity and hygroscopicity.
Table 1: Key Physicochemical Parameters
Property | Value/Description |
---|---|
Molecular Formula | C₁₅H₁₆N₄O₄·C₂HF₃O₂ (C₁₇H₁₇F₃N₄O₆) |
Molecular Weight | 316.31 g/mol |
Chiral Centers | 1 (S-configuration) |
Appearance | Light orange to yellow solid |
Ionization State | Salt form (TFA counterion) |
The TFA salt formation significantly modifies the compound’s physicochemical behavior. The trifluoroacetate counterion improves aqueous solubility by facilitating hydrogen bonding and ionic dissociation. While the free base exhibits limited water solubility, the TFA salt dissolves readily in polar aprotic solvents like DMSO and methanol, though it remains sparingly soluble in water [6] [9]. This property is crucial for in vitro applications requiring solvent stock solutions. Stability studies indicate that the TFA salt enhances solid-state stability by reducing amine oxidation susceptibility. Storage at -20°C is recommended to prevent decomposition, as the electron-withdrawing trifluoroacetate group mitigates nucleophilic degradation pathways [4] [6].
Table 2: Solubility Profile of N-[2-Aminoethyl] Pomalidomide TFA Salt
Solvent | Solubility |
---|---|
DMSO | Slightly soluble |
Methanol | Slightly soluble |
Water | Very low |
Structurally, N-[2-Aminoethyl] Pomalidomide diverges from classical immunomodulatory imide drugs (IMiDs) through its ethylene diamine spacer:
This amine extension augments molecular flexibility and enables conjugation with payloads (e.g., fluorescent probes or PROTACs). Biologically, it retains pomalidomide’s CRBN-dependent activity, degrading transcription factors Ikaros and Aiolos. However, its enhanced polarity may reduce cell permeability compared to lenalidomide [3] [8] [9].
Table 3: Structural and Functional Comparison with IMiD Analogues
Compound | Key Structural Feature | Molecular Weight | CRBN Binding Efficiency |
---|---|---|---|
Thalidomide | Phthalimide ring; no amine | 258.23 g/mol | Low |
Lenalidomide | 4-Aminoglutarimide | 259.26 g/mol | Moderate |
Pomalidomide | 4-Aminoglutarimide; fluorinated | 273.24 g/mol | High |
N-[2-Aminoethyl] Pomalidomide | Ethylenediamine spacer | 316.31 g/mol | High (retained) |
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure:
FTIR spectra show stretches at:
Mass Spectrometry (ESI-MS) exhibits a protonated molecular ion [M+H]⁺ at m/z 317.3, with fragment ions at m/z 273.2 (loss of -CH₂CH₂NH₂) and 201.1 (cleavage of glutarimide ring) [6].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: